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Efficacy Data of Derazantinib in Advanced ICCA

Clinical trials show derazantinib provides clinical benefit in advanced, FGFR2-positive iCCA. The key

efficacy data from phase 2 studies is summarized in the table below.

. . Median
) Prior Overall Disease )
. . Patient . Progression-
Trial Identifier ) Systemic Response Control .
Population . Free Survival
Therapies Rate (ORR) Rate (DCR)
(PFS)
FIDES-01 Advanced > 1 prior Data Mature  79% (14 Not yet mature
(NCT03230318) iICCA with regimen evaluable
[1] FGFR2 patients)
fusions
Phase 1/2 Advanced 2 treatment- 20.7% (6 of 82.8% (24 5.7 months (95%
(NCT01752920) ICCA with naive, 27 with 29 patients) of 29 Cl:4.04-9.2
[2] [3] FGFRZ2 > 1 prior patients) months)
fusions therapy

Detailed Experimental Protocol
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Here is a detailed methodology for using derazantinib and performing tumor assessments in clinical studies.

Patient Selection and Eligibility Criteria

¢ Inclusion Criteria [4]:

[e]

[e]

Diagnosis: Histologically/cytologically confirmed locally advanced, inoperable, or metastatic
intrahepatic cholangiocarcinoma (iCCA).

Biomarker Status: Presence of an FGFR2 gene fusion (required for some cohorts) or FGFR2
mutation/amplification (required for other cohorts), as determined by central or local NGS/FISH
testing [1] [4].

Prior Therapy: Patients must have received at least one prior line of systemic therapy and
experienced documented radiographic progression.

Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of O
orl.

Measurable Disease: At least one measurable lesion as defined by RECIST 1.1.

e Exclusion Criteria [4]:

[e]

[e]

Prior FGFR Inhibition: Previous treatment with any FGFR inhibitor.

Medical History: Clinically significant corneal or retinal disorder, uncontrolled cardiac disease,
or active/uncontrolled hepatobiliary infections.

Recent Treatments: Major surgery, locoregional therapy, or radiation within 4 weeks of the first
dose.

Treatment Administration

¢ Dosage and Schedule: The recommended phase 2 dose is 300 mg of derazantinib, administered
orally, once daily [2] [3].

e Administration Instructions: Capsules should be taken at least 1 hour before or 2 hours after a
meal to ensure consistent absorption [1].

e Treatment Duration: Treatment is administered in continuous 28-day cycles until disease
progression (as per RECIST 1.1), unacceptable toxicity, investigator decision, or patient withdrawal
(2] [3].

e Dose Modifications: The protocol allows for dose interruptions and reductions (to 200 mg or 100 mg
once daily) to manage treatment-related adverse events [3].

Tumor Assessment Workflow (RECIST 1.1)
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The process for assessing tumor response is methodical and consistent, as shown in the workflow below.

This standardized approach ensures reliable and comparable data across clinical trial sites.
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RECIST 1.1 Evaluation

Treatment Discontinuation
or Protocol Deviation

Click to download full resolution via product page

¢ Imaging Modality: Tumor assessments are performed using computed tomography (CT) or
magnetic resonance imaging (MRI) [3].
e Assessment Schedule:
o Baseline Scan: Must be obtained within 28 days prior to the first dose of derazantinib [4].
o Follow-up Scans: Conducted every 8 weeks thereafter [2] [3].
¢ Response Evaluation: All scans are evaluated by radiologists according to RECIST version 1.1
criteria to determine the objective response [2] [3]. In pivotal trials, a Blinded Independent Central
Review (BICR) is often used to confirm investigator-assessed responses [5].
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Safety and Biomarker Assessment

o Safety Monitoring: Adverse events (AEs) are monitored continuously and graded using the
Common Terminology Criteria for Adverse Events (CTCAE) v4.03. Clinical biochemistry,

hematology, and vital signs are checked weekly in the first cycle and every two weeks thereafter [3].
e Pharmacodynamic Biomarkers:
o Serum Phosphate: Hyperphosphatemia is an on-target effect of FGFR inhibition and is
monitored as a pharmacodynamic marker. It is graded per study-specific criteria [3].
o FGF Levels: Plasma levels of FGF19, FGF21, and FGF23 can be measured using ELISA kits
at predefined intervals to further understand drug activity [3].

Safety and Common Adverse Events

Derazantinib has a manageable safety profile. The most common treatment-related adverse events are

summarized below.

Adverse Event All Grades (%) Grade = 3 (%)
Hyperphosphatemia [2] [3] 75.9 Not Specified
Asthenia/Fatigue [2] [3] 69.0 Not Specified
Eye Toxicity [2] [3] 41.4 Not Specified
Any Treatment-Related AE [2] [3] 93.1 27.6

Summary and Research Context

¢ Clinical Validation: The consistent efficacy of derazantinib in FGFR2-altered iCCA validates FGFR
signaling as a critical therapeutic target in this molecular subset [1] [2] [3].

e RECIST 1.1 Utility: This standardized framework is crucial for objectively quantifying the clinical
benefit of targeted therapies like derazantinib in oncology trials [2] [3].

o Differentiation from Other FGFR Inhibitors: Derazantinib is a spectrum-selective, multi-kinase
inhibitor with potent activity against FGFR1-3, and also targets kinases like CSF1R and VEGFR2 [5].

¢ Note on Other Cancers: In contrast to its activity in iCCA, derazantinib demonstrated limited
efficacy (ORR of 8.2%) in metastatic urothelial cancer with FGFR aberrations, leading to the
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conclusion that it does not warrant further development in that indication [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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